N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Modification and Analgesic Activity : A study on the urea-based TRPV1 antagonist BCTC, which is structurally related to N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, discusses the synthesis of novel analogs for potential use in chronic pain management. These analogs show improved pharmacological profiles compared to BCTC (Nie et al., 2020).
Synthesis of Key Intermediates : Research on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, provides insights into the synthesis process and structural determination of this compound (Wang et al., 2015).
Applications in Material Science
- Polyamide Synthesis : Studies on polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) involving tert-butyl groups, similar to the compound , focus on their synthesis and properties. These polyamides have applications due to their solubility and thermal stability, relevant in material science (Hsiao et al., 2000; Yang et al., 1999).
Pharmaceutical Research
- Antagonists Synthesis : An efficient synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used in the synthesis of nociceptin antagonists, indicates the importance of such structures in pharmaceutical research (Jona et al., 2009).
Biochemical Research
- Enzyme Inhibition Studies : Compounds like N'-methyl-N-(4-tert-butyl-1,2,5,6-tetrahydropyridine)thiourea, structurally related to N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, have been studied for their inhibition of pyruvate dehydrogenase kinase, showing potential in metabolic research (Aicher et al., 2000).
properties
IUPAC Name |
N-tert-butyl-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-20(2,3)23-19(26)24-12-9-16(10-13-24)15-22-18(25)21-11-14-27-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,23,26)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPZAWYCVHPRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.